3-(Pyridazin-3-yl)propanoic acid
Overview
Description
3-(Pyridazin-3-yl)propanoic acid is a heterocyclic organic compound that contains a pyridazine ring attached to a propanoic acid moiety. The pyridazine ring is a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
3-(Pyridazin-3-yl)propanoic acid, a derivative of pyridazine, is known to interact with a range of biological targets . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Mode of Action
Pyridazine derivatives, in general, are known to interact with their targets in a variety of ways, leading to a wide range of physiological effects . For example, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced potency .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to have a wide range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
3-(Pyridazin-3-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a ligand to form coordination polymers with metals such as silver, copper, and zinc
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyridazine, such as this compound, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been reported to enhance fluorescence in sol-gels through chelation with rare-earth ions such as europium and terbium . These interactions highlight the compound’s potential in biochemical applications and its ability to modulate molecular pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation and observation . Its degradation over time can lead to changes in its biochemical properties and effects on cells, necessitating careful monitoring during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Studies have also identified threshold effects, where the compound’s efficacy and safety are balanced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in these pathways can influence cellular metabolism and energy production, contributing to its overall biochemical effects . Understanding these interactions is crucial for developing targeted therapies and optimizing the compound’s use in clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function . Studies have shown that the compound can be efficiently transported across cell membranes, facilitating its distribution within the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical effects. Understanding these mechanisms is essential for developing targeted therapies and optimizing the compound’s use in research and clinical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridazin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyridazine with a suitable propanoic acid derivative. For example, the reaction of pyridazine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate can yield this compound. The reaction typically takes place under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridazin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring or the propanoic acid moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(Pyridazin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered ring with two nitrogen atoms at positions 1 and 2, similar to the core structure of 3-(Pyridazin-3-yl)propanoic acid.
Pyridazinone: A derivative of pyridazine with a carbonyl group at position 3, exhibiting diverse pharmacological activities.
Pyridinepropionic acid: A compound with a pyridine ring attached to a propanoic acid moiety, similar in structure but with different nitrogen positioning.
Uniqueness
This compound is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties. The positioning of the nitrogen atoms and the propanoic acid moiety allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-pyridazin-3-ylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)4-3-6-2-1-5-8-9-6/h1-2,5H,3-4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMAGGUOHIRHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.